
Tetrahydrofuran-3-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydrofuran-3-amine dihydrochloride is a chemical compound with the molecular formula C4H11Cl2NO. It is a derivative of tetrahydrofuran, a five-membered ring containing one oxygen atom. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of tetrahydrofuran-3-amine dihydrochloride typically involves the amidation of tetrahydrofuran-3-formic acid followed by Hofmann degradation. This method is advantageous due to its high yield, short production cycle, and stable product quality .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of raw materials such as tetrahydrofuran-3-formic acid and specific catalysts to ensure high efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Tetrahydrofuran-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amine group into other functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.
Substitution: The amine group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols .
Scientific Research Applications
Tetrahydrofuran-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is employed in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological and cardiovascular conditions.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of tetrahydrofuran-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, such as inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran-2-amine: Similar in structure but differs in the position of the amine group.
Tetrahydrofuran-3-methylamine: Contains a methyl group instead of a hydrogen atom at the amine position
Uniqueness
Tetrahydrofuran-3-amine dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C4H11Cl2NO |
|---|---|
Molecular Weight |
160.04 g/mol |
IUPAC Name |
oxolan-3-amine;dihydrochloride |
InChI |
InChI=1S/C4H9NO.2ClH/c5-4-1-2-6-3-4;;/h4H,1-3,5H2;2*1H |
InChI Key |
YUYROKYXRYTFRT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




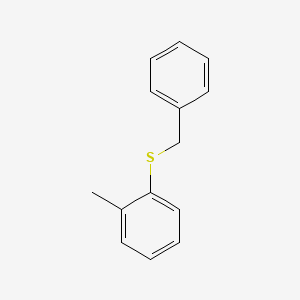
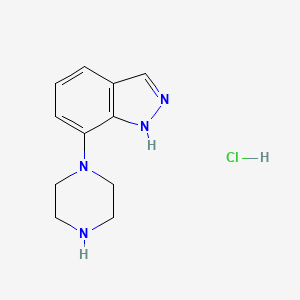
![[4-[[(2S)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methyl-butanoyl]amino]-5-ureido-pentanoyl]amino]phenyl]methyl N-[2-(tert-butoxycarbonylamino)ethyl]carbamate](/img/structure/B13665983.png)
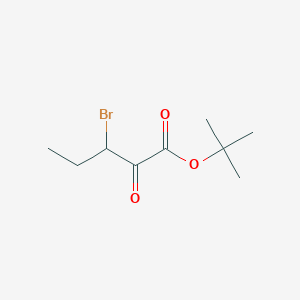
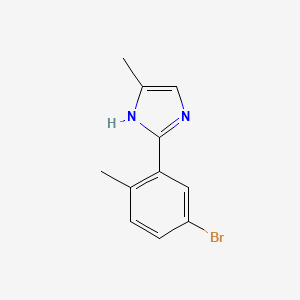



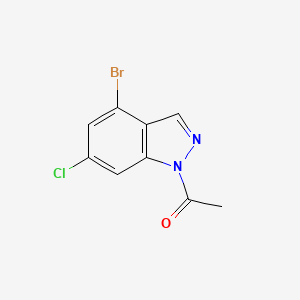
![13-Benzyl-7,10-dioxa-3-azadispiro[4.0.46.45]tetradecan-4-one](/img/structure/B13666035.png)
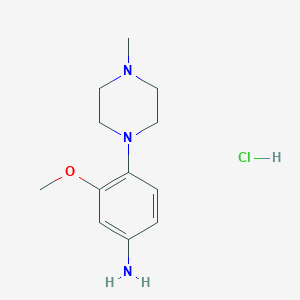
![Methyl benzo[d]isothiazole-4-carboxylate](/img/structure/B13666045.png)
